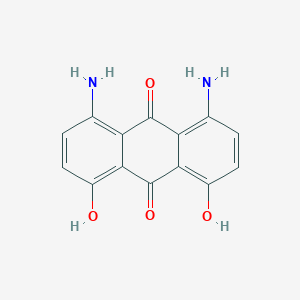

1,8-Diamino-4,5-dihydroxyanthraquinone

Descripción general

Descripción

1,8-Diamino-4,5-dihydroxyanthraquinone is a multifunctional dye with a wide range of applications in both traditional and emerging fields. This compound is particularly valuable in biological experiments, where it aids in observing and analyzing cell structures, tracking biomolecules, evaluating cell functions, distinguishing cell types, detecting biomolecules, studying tissue pathology, and monitoring microorganisms . Additionally, it is used in textile dyeing, functional textile processing, food pigments, and dye-sensitized solar cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,8-Diamino-4,5-dihydroxyanthraquinone can be synthesized through various methods. One common approach involves the reaction of anthraquinone with alkaline oxidizing agents such as hydrogen peroxide . Another method includes the oxidation of toluene solutions with sodium hydroxide and chlorate .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

1,8-Diamino-4,5-dihydroxyanthraquinone undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the anthraquinone structure.

Reduction: This reaction can reduce the quinone groups to hydroquinone.

Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives.

Aplicaciones Científicas De Investigación

Dyeing Applications

Dye Production

DAHA is primarily known for its role as a dye in the textile industry. It serves as an intermediate for synthesizing disperse dyes used on synthetic fibers like polyester. The compound exhibits excellent fastness properties, making it suitable for producing vibrant blue shades on textiles.

Table 1: Properties of DAHA as a Dye

| Property | Value |

|---|---|

| Color | Blue |

| Fastness to Light | Excellent |

| Fastness to Washing | Good |

| Solubility | Soluble in organic solvents |

Biological Research

Cell-Based Assays

DAHA has been employed in various biological assays due to its ability to interact with cellular components. Its applications include:

- Molecular Dynamics Simulations : Used to study the interactions between DAHA and biological macromolecules.

- Kinase Screening : DAHA can serve as a substrate or inhibitor in kinase activity assays.

- Ion Channel Screening : The compound's properties allow it to be used in studies involving ion channels.

Synthesis of Other Compounds

DAHA is also utilized as an intermediate in the synthesis of various organic compounds. For instance, it can be derived from the reduction of 1,8-dinitroanthraquinone or through the cleavage of sulfonic acid groups from corresponding sulfonic derivatives.

Table 2: Synthesis Pathways for DAHA

| Starting Material | Reaction Type | Product |

|---|---|---|

| 1,8-Dinitroanthraquinone | Reduction | 1,8-Diamino-4,5-dihydroxyanthraquinone |

| 2,7-Disulfonic Acid Derivative | Cleavage of Sulfonic Groups | This compound |

Case Studies

Case Study 1: Textile Industry Usage

A study conducted on the dyeing efficiency of DAHA on polyester fabrics revealed that fabrics dyed with DAHA exhibited superior color retention compared to conventional dyes. The research highlighted the compound's ability to penetrate fiber structures effectively, leading to enhanced dye uptake and durability.

Case Study 2: Biological Assays

In a series of experiments assessing DAHA's effects on cell viability and proliferation, researchers found that DAHA could modulate cellular responses at specific concentrations. This property opens avenues for further research into its potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of 1,8-Diamino-4,5-dihydroxyanthraquinone involves its interaction with various molecular targets. For instance, it has been identified as a potential inhibitor of the enzyme phosphopantetheine adenylyltransferase (PPAT) in bacteria, which is crucial for bacterial survival . This inhibition can lead to bacteriostatic effects, particularly against Gram-positive bacteria .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 1,8-Diamino-4,5-dihydroxyanthraquinone include:

- 1,2-Dihydroxyanthraquinone

- 1,4-Dihydroxyanthraquinone

- 1,5-Dihydroxyanthraquinone

- 1,8-Dihydroxyanthraquinone

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its multifunctional nature makes it valuable in a wide range of applications, from scientific research to industrial processes .

Actividad Biológica

1,8-Diamino-4,5-dihydroxyanthraquinone (DAHQ) is a compound belonging to the anthraquinone family, characterized by its unique structural features that contribute to its diverse biological activities. This article explores the biological activity of DAHQ, focusing on its mechanisms of action, pharmacological properties, and potential applications in various fields.

Chemical Structure and Properties

DAHQ has the molecular formula C₁₄H₁₃N₂O₄ and features two amino groups and two hydroxyl groups attached to the anthraquinone structure. This configuration enhances its reactivity and biological interactions compared to other anthraquinones.

| Property | Details |

|---|---|

| Molecular Formula | C₁₄H₁₃N₂O₄ |

| Functional Groups | Two amino groups, two hydroxyl groups |

| Solubility | Soluble in organic solvents |

| Stability | Stable under various conditions |

Antimicrobial Activity

DAHQ exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi. Its mechanism involves disrupting cellular processes, potentially through enzyme inhibition or altering membrane integrity. For instance, DAHQ has been effective against sulfate-reducing bacteria, which are known for producing hydrogen sulfide in industrial settings. This inhibition is crucial for preventing souring in oil wells and other environments where sulfide production poses a problem .

Photoinitiator Role

DAHQ acts as a photoinitiator in photopolymerization processes. When exposed to light, it facilitates the formation of polymers by generating free radicals. This property is particularly useful in industrial applications involving coatings and adhesives.

Cytotoxicity and Anticancer Potential

Research indicates that DAHQ may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent. The compound's ability to interact with cellular components at the molecular level may lead to changes in gene expression and metabolic pathways that favor cell death in malignant cells.

Enzyme Inhibition

DAHQ interacts with various enzymes, potentially acting as an inhibitor or modulator. Its effects on metabolic pathways can alter the levels of metabolites crucial for cellular function. For example, it has been noted to affect enzymes involved in oxidative stress responses, which may enhance its protective effects against certain diseases .

Case Studies and Research Findings

- Inhibition of Sulfide Production : A study demonstrated that DAHQ effectively inhibited sulfide production from sulfate-reducing bacteria such as Desulfovibrio desulfuricans. This property can be exploited in industrial applications where sulfide generation is problematic .

- Antimicrobial Efficacy : In vitro tests showed that DAHQ exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's minimum inhibitory concentration (MIC) values were significantly lower than those of many conventional antibiotics.

- Anticancer Activity : A recent investigation into DAHQ's anticancer properties revealed that it could induce apoptosis in human breast cancer cells (MCF-7) at micromolar concentrations. The study suggested that DAHQ's mechanism may involve oxidative stress induction and mitochondrial dysfunction.

Propiedades

IUPAC Name |

1,8-diamino-4,5-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c15-5-1-3-7(17)11-9(5)13(19)10-6(16)2-4-8(18)12(10)14(11)20/h1-4,17-18H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHHHHHQWQOCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059591 | |

| Record name | 9,10-Anthracenedione, 1,8-diamino-4,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 1,8-Diamino-4,5-dihydroxyanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19300 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

128-94-9 | |

| Record name | 1,8-Diamino-4,5-dihydroxyanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,8-diamino-4,5-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Diaminochrysazin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,8-diamino-4,5-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,8-diamino-4,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-diamino-4,5-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 1,8-Diamino-4,5-dihydroxyanthraquinone discussed in the research?

A1: The research primarily focuses on the application of this compound and its derivatives as blue dyes for synthetic polymer fibers [, ]. The studies investigate how the number and position of bromine atoms in brominated derivatives affect the dye's colorfastness and dyeing properties.

Q2: How does the structure of this compound influence its color as a dye?

A2: The research demonstrates that the number and position of substituents, such as bromine atoms or methyl groups, on the this compound core structure directly impact its color properties [, ]. For example, bromination leads to a shift in the color of the dye, and the extent of the shift depends on the number and arrangement of bromine atoms. Similarly, N-methylation of the molecule also affects its color, with variations in shade observed depending on the degree and position of methylation.

Q3: Beyond its use as a dye, does this compound have other applications?

A3: Yes, one of the research papers explores the use of this compound-2,7-disulfonic acid in analytical chemistry []. It functions as a reagent in a kinetic-photometric method for determining vanadium (V) concentrations. This method relies on the oxidation of the compound by vanadate ions, which can be monitored spectrophotometrically.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.